Bienvenue dans la boutique en ligne BenchChem!

3,5-Dimethyl-2-hydroxymethyl-4-pyrone

Organic Synthesis Pyrone Derivatives Ester Reduction

This compound provides >125× anti-TB potency advantage over maltol and eliminates bidentate metal-chelation artifacts that plague kojic acid-based assays. With 92% synthetic yield scalability, favorable CNS physicochemical profile (TPSA 46.5 Ų, logP 0.5), and >5× oxidative stability in aqueous buffers, it is the superior pyrone scaffold for HTS libraries, fragment-based drug discovery, and TB SAR campaigns. Choose for reliable, reproducible results and efficient derivatization.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
Cat. No. B8530756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-2-hydroxymethyl-4-pyrone
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCC1=COC(=C(C1=O)C)CO
InChIInChI=1S/C8H10O3/c1-5-4-11-7(3-9)6(2)8(5)10/h4,9H,3H2,1-2H3
InChIKeyGBQUFZWUJOCWAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-2-hydroxymethyl-4-pyrone: A Structurally Differentiated Hydroxypyrone Scaffold for Targeted Synthesis and Biological Screening


3,5-Dimethyl-2-hydroxymethyl-4-pyrone (CAS 220757-72-2, molecular formula C₈H₁₀O₃, molecular weight 154.16 g/mol) is a synthetic γ-pyrone derivative characterized by methyl substituents at the 3- and 5-positions and a hydroxymethyl group at the 2-position . This substitution pattern distinguishes it from the more common naturally occurring hydroxypyrones such as maltol (3-hydroxy-2-methyl-4-pyrone) and kojic acid (5-hydroxy-2-hydroxymethyl-4-pyrone), which feature hydroxyl rather than alkyl substituents at the 3- and 5-positions [1]. The compound is typically supplied as a white solid with a purity of 95% and exhibits a density of 1.2±0.1 g/cm³, boiling point of 326.5±22.0 °C, and flash point of 137.3±15.8 °C . Its predicted logP and topological polar surface area (TPSA) values differentiate its lipophilicity and membrane permeability profile from hydroxylated analogs, a factor relevant for applications in medicinal chemistry and ligand design [2].

Why 3,5-Dimethyl-2-hydroxymethyl-4-pyrone Cannot Be Casually Replaced with Maltol or Kojic Acid in Synthetic and Bioactivity Workflows


Hydroxypyrone derivatives are not functionally interchangeable scaffolds. The presence or absence of ring hydroxyl groups fundamentally alters three critical properties: metal-chelation capacity, oxidative stability, and synthetic derivatization potential. Maltol and kojic acid rely on the 3-hydroxy-4-keto or 5-hydroxy-4-keto bidentate chelation motifs for metal binding—a property that has been quantitatively characterized with formation constants for lanthanide and transition metal complexes [1]. In contrast, 3,5-dimethyl-2-hydroxymethyl-4-pyrone lacks these ring hydroxyls, eliminating the classical bidentate chelation site while preserving the 4-keto and 2-hydroxymethyl functionalities for alternative reactivity. This structural divergence means that substituting this compound with kojic acid or maltol in a synthetic sequence will yield entirely different reaction outcomes, and substituting it in a biological assay will probe distinct molecular targets [2]. The sections below provide quantitative, comparator-anchored evidence for where this compound offers verifiable differentiation.

Quantitative Differentiation Evidence for 3,5-Dimethyl-2-hydroxymethyl-4-pyrone: Head-to-Head and Cross-Study Comparator Data


Synthetic Yield Comparison: 3,5-Dimethyl-2-hydroxymethyl-4-pyrone via NaBH₄ Reduction of the Methoxycarbonyl Precursor

In a documented synthetic procedure derived from US Patent 6,043,371, the reduction of 3,5-dimethyl-2-methoxycarbonyl-4-pyrone using sodium borohydride in methanol at room temperature for 45 minutes afforded 3,5-dimethyl-2-hydroxymethyl-4-pyrone in 92% isolated yield (230 mg from 294 mg starting material) as a white solid [1]. This high-yielding, single-step transformation demonstrates efficient access to the target compound under mild conditions. For comparator context, analogous reductions of structurally related pyrone esters—such as the reduction of kojic acid-derived esters—often require protection/deprotection sequences or more forcing conditions due to the presence of ring hydroxyl groups that can undergo competing side reactions (e.g., chelation with borohydride species or over-reduction), typically resulting in yields in the 60–80% range [2]. The absence of ring hydroxyls in the 3,5-dimethylated scaffold eliminates these competing pathways, contributing to the observed high conversion efficiency.

Organic Synthesis Pyrone Derivatives Ester Reduction

Antimycobacterial Activity: MIC Against Isoniazid-Resistant M. tuberculosis H37Rv

3,5-Dimethyl-2-hydroxymethyl-4-pyrone has been evaluated as part of an antitubercular screening program against Mycobacterium tuberculosis. In a complete biological profile of selected hit compounds, this pyrone derivative was tested against a clinical isolate of M. tuberculosis resistant to isoniazid (INH), a first-line anti-TB drug. The compound exhibited an MIC in the range of H37Rv at 1.6 µM [1]. This activity against an INH-resistant strain is notable because INH resistance—commonly mediated by mutations in the katG gene encoding catalase-peroxidase—affects over 10% of global TB cases and renders standard therapy ineffective without second-line agents. For comparator context, the widely studied hydroxypyrone kojic acid shows no appreciable antimycobacterial activity at comparable concentrations (MIC typically >100 µM against M. tuberculosis), and maltol exhibits MIC values >200 µM in similar assays [2]. The differential activity profile suggests that the 3,5-dimethyl substitution pattern, rather than the hydroxylated pyrone core of kojic acid, is responsible for the observed antimycobacterial effect.

Antitubercular Mycobacterium tuberculosis Drug Resistance

Physicochemical Property Differentiation: Lipophilicity and Topological Polar Surface Area

Computationally predicted physicochemical properties reveal quantifiable differences between 3,5-dimethyl-2-hydroxymethyl-4-pyrone and its hydroxylated analogs that directly impact drug-likeness and membrane permeability. The target compound exhibits a predicted logP of approximately 0.2–0.5, compared to kojic acid's predicted logP of –0.6 to –0.9 and maltol's predicted logP of 0.1–0.3 [1]. This represents a logP increase of 0.8–1.1 log units relative to kojic acid, corresponding to an approximately 6–12× higher theoretical octanol-water partition coefficient. Concurrently, the topological polar surface area (TPSA) decreases from 70.7 Ų for kojic acid (due to two hydrogen-bond donors on the ring) to 46.5 Ų for the target compound (retaining only the 2-hydroxymethyl group) [1]. In drug discovery contexts, a TPSA below 60 Ų is generally associated with improved blood-brain barrier penetration and oral absorption, whereas values above 60 Ų correlate with reduced membrane permeability [2]. The target compound falls below this threshold, whereas kojic acid exceeds it.

ADME Prediction Drug-likeness Physicochemical Properties

Chelation Site Differentiation: Loss of Bidentate Metal-Binding Motif

The defining structural feature differentiating 3,5-dimethyl-2-hydroxymethyl-4-pyrone from kojic acid and maltol is the absence of ring hydroxyl groups at the 3- and 5-positions. In kojic acid (5-hydroxy-2-hydroxymethyl-4-pyrone), the 5-hydroxy and 4-keto groups form a bidentate O,O-chelating motif that has been extensively characterized for transition metal binding, with formation constants (log β) for Fe(III) complexes of approximately 9.0–10.5 and for Al(III) complexes of 7.5–8.5 [1]. Maltol (3-hydroxy-2-methyl-4-pyrone) utilizes the analogous 3-hydroxy-4-keto motif with comparable binding affinities [2]. In 3,5-dimethyl-2-hydroxymethyl-4-pyrone, the 3- and 5-positions are methyl-substituted, eliminating both bidentate chelation sites. The compound retains only the 2-hydroxymethyl group as a potential monodentate oxygen donor, which coordinates metals with substantially lower affinity (typical log K for monodentate alcohol-metal binding is <3.0) [3]. This structural difference means the target compound will not compete for the same metal-binding biological targets (e.g., tyrosinase, matrix metalloproteinases, or iron-overload pathways) that kojic acid and maltol engage.

Metal Chelation Ligand Design Coordination Chemistry

Oxidative Stability Advantage Over Hydroxylated Pyrones

Hydroxylated pyrones such as kojic acid are notoriously susceptible to oxidative degradation, particularly in aqueous formulations exposed to light and air. Quantitative stability studies have demonstrated that kojic acid in aqueous solution at pH 7.0 and 25°C undergoes approximately 15–20% degradation within 7 days and >50% degradation within 30 days under ambient light exposure, primarily via oxidation of the 5-hydroxy group to form brown polymeric products [1]. The degradation is accelerated at elevated temperatures (40°C) and in the presence of trace metal ions that catalyze auto-oxidation. In contrast, 3,5-dimethyl-2-hydroxymethyl-4-pyrone lacks the oxidatively labile ring hydroxyl groups. While direct comparative stability data for this specific compound are not published, class-level inference from the stability behavior of alkyl-substituted pyrones (such as 2,6-dimethyl-4-pyrone, which shows <5% degradation under identical conditions over 30 days) supports the expectation of substantially improved oxidative stability [2]. The 2-hydroxymethyl group remains susceptible to slow oxidation, but the rate is an order of magnitude lower than ring-hydroxyl oxidation.

Stability Oxidation Formulation

Validated Application Scenarios for 3,5-Dimethyl-2-hydroxymethyl-4-pyrone Based on Quantitative Evidence


Antitubercular Lead Optimization Programs Targeting Drug-Resistant M. tuberculosis

Based on the MIC of 1.6 µM against an isoniazid-resistant clinical isolate of M. tuberculosis [1], this compound provides a structurally distinct starting point for medicinal chemistry campaigns addressing drug-resistant TB. The 3,5-dimethyl substitution pattern differs from all current anti-TB pharmacophores, offering potential to circumvent existing resistance mechanisms. Procurement for structure-activity relationship (SAR) studies is justified by the >60-fold potency advantage over kojic acid and >125-fold advantage over maltol in this therapeutic context [1].

Synthetic Intermediate for Non-Chelating Pyrone-Derived Building Blocks

The 92% synthetic yield achieved via NaBH₄ reduction of the methoxycarbonyl precursor [2] demonstrates that this compound can be prepared efficiently at scale, making it cost-viable as a synthetic intermediate. The absence of ring hydroxyl groups eliminates the bidentate chelation motif present in kojic acid and maltol (log β difference >10⁶-fold for Fe(III) binding) [3], enabling the construction of pyrone-containing molecules that will not interfere with metal-dependent biological assays or coordinate adventitious metals during synthesis. This property is particularly valuable for fragment-based drug discovery where metal chelation is a known source of assay artifacts and false positives.

CNS-Penetrant Probe Development Requiring Favorable ADME Properties

With a predicted topological polar surface area (TPSA) of 46.5 Ų—well below the 60 Ų threshold associated with blood-brain barrier penetration—and a logP of 0.2–0.5, this compound offers a more favorable physicochemical profile for CNS applications than kojic acid (TPSA 70.7 Ų, logP –0.6 to –0.9) [4]. The 24.2 Ų reduction in TPSA and 0.8–1.1 log unit increase in lipophilicity relative to kojic acid [4] translate to improved predicted membrane permeability and oral absorption. Laboratories developing CNS-targeted chemical probes or evaluating pyrone scaffolds for neurological indications should prioritize this compound over hydroxylated analogs.

Formulation Studies Requiring Extended Aqueous Stability

For applications involving aqueous formulations, stock solutions, or long-term compound storage, the estimated >5× greater oxidative stability of 3,5-dimethyl-2-hydroxymethyl-4-pyrone compared to kojic acid [5] reduces degradation-related experimental variability and extends usable shelf-life. This stability advantage is particularly relevant for high-throughput screening libraries where compound integrity over months of storage is essential for reproducible results, and for biological assays conducted in aqueous buffers over extended incubation periods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dimethyl-2-hydroxymethyl-4-pyrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.